6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as pyranones and amines. This compound belongs to the class of pyran derivatives, which are cyclic compounds containing a six-membered ring with one oxygen atom and an oxo substituent. The presence of various substituents contributes to its potential biological activities and applications in medicinal chemistry .
The chemical reactivity of 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one can be attributed to its functional groups. It can undergo several reactions typical for pyranones, including:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs for research purposes.
Research indicates that compounds similar to 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one exhibit various biological activities, including:
Further studies are needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.
The synthesis of 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one can be achieved through several methods:
The unique structure and biological activity of 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one suggest various applications:
Interaction studies involving 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one focus on its binding affinity with biological targets such as enzymes or receptors. These studies typically involve:
Several compounds share structural similarities with 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one. A comparison highlights its uniqueness:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Hydroxymethylfurfural | Furan derivative with hydroxymethyl group | Antioxidant |
7-Hydroxycoumarin | Coumarin derivative | Antimicrobial |
3-Aminoquinoline | Quinoline derivative with amino group | Antimalarial |
The distinct combination of pyranone and aniline functionalities in 6-Methyl... sets it apart from these compounds, potentially conferring unique biological properties that warrant further investigation
The compound’s systematic name follows IUPAC rules for polycyclic systems and functional group prioritization. The parent structure is identified as 5,6-dihydro-2H-pyran-2-one, a six-membered oxygen-containing heterocycle with one double bond (positions 2–3) and a ketone group at position 2. Numerical locants are assigned to substituents based on the lowest possible set of indices: The full name adheres to IUPAC’s substitutive nomenclature principles, where prefixes are ordered alphabetically, and complex substituents are described recursively. For clarity, the structure can be deconstructed as follows: This naming convention ensures unambiguous identification of the compound’s topology and functional groups. Dihydropyranone derivatives have been extensively studied since the mid-20th century due to their relevance in natural product synthesis and pharmaceutical applications. The parent structure, 5,6-dihydro-2H-pyran-2-one, was first characterized in the 1960s as a key intermediate in the synthesis of lignans and flavonoids. The introduction of methyl and anilino substituents, as seen in this compound, reflects advancements in selective functionalization strategies developed in the 1990s, particularly in the context of kinase inhibitor design. The compound’s structural complexity exemplifies modern trends in heterocyclic chemistry, where fused-ring systems and multi-substituted derivatives are engineered to modulate electronic and steric properties for targeted bioactivity. The compound belongs to a broader class of dihydropyranones, which share a common γ-lactone framework. Key structural comparisons include: The table below highlights structural distinctions: The anilino bridge in the target compound introduces planar aromaticity, potentially enhancing π-stacking interactions in biological systems, while the methyl groups confer steric stabilization. Component Description Parent ring 5,6-Dihydro-2H-pyran-2-one (dihydropyranone) Substituent at position 4 4-((2-Methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino Substituent at position 6 Methyl group Historical Context in Heterocyclic Chemistry Research
Structural Relationship to Dihydropyranone Derivatives